![molecular formula C20H16N2O5S2 B2437428 (E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide CAS No. 683230-97-9](/img/structure/B2437428.png)
(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide
描述
(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H16N2O5S2 and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide is a complex organic molecule characterized by its thiazolidine core and various functional groups. This article reviews its biological activities, particularly focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structural Overview
The compound features:
- A thiazolidine ring that contributes to its biological activity.
- Benzo[d][1,3]dioxole and 4-hydroxyphenyl substituents that enhance its pharmacological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidine derivatives. The presence of the thiazolidine ring is crucial for biological activity, particularly against various cancer cell lines.
- Cell Cycle Arrest : Compounds similar to the target molecule have shown the ability to induce cell cycle arrest in cancer cells, effectively halting proliferation.
- Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways, influencing proteins such as Bax and Bcl-2, which are critical in regulating cell death.
- EGFR Inhibition : Some derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
In Vitro Studies
A series of studies evaluated the cytotoxic effects of thiazolidine derivatives on various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HepG2 | 2.38 | EGFR inhibition |
Compound B | HCT116 | 1.54 | Apoptosis induction |
Compound C | MCF7 | 4.52 | Cell cycle arrest |
These findings indicate that many derivatives exhibit IC50 values comparable to standard anticancer agents like doxorubicin, suggesting significant potential for therapeutic application .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
- Substitution patterns on the thiazolidine ring significantly influence biological activity, with certain modifications leading to increased potency against specific cancer types .
Case Studies
-
Study on Thiazolidinone Derivatives :
- A study synthesized several thiazolidinone derivatives, including compounds similar to our target molecule. These were tested against HT-29 and HeLa cells, showing promising results with low toxicity towards normal cell lines .
- Notably, one derivative exhibited an IC50 value of 1.9 µM against MDA-MB-231 breast cancer cells, highlighting its potent activity .
- Antioxidant Activity Assessment :
科学研究应用
Key Synthetic Pathways
- Condensation Reactions : The synthesis often involves the reaction of benzo[d][1,3]dioxole aldehydes with thiazolidinone derivatives.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures.
Biological Activities
The compound has demonstrated various biological activities that make it a candidate for further research in medicinal applications.
Antimicrobial Activity
Studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. The incorporation of the benzo[d][1,3]dioxole group may enhance this activity due to its ability to interact with microbial enzymes and cell membranes.
Anticancer Potential
Research indicates that compounds similar to (E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have highlighted the potential of thiazolidinone derivatives as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells.
Case Studies and Research Findings
- Antibacterial Studies : A study published in Der Pharma Chemica demonstrated that thiazolidinone derivatives exhibit potent antibacterial activity against various Gram-positive bacteria. This suggests that the compound could be developed into a therapeutic agent for bacterial infections .
- Anticancer Research : Research published in the Turkish Journal of Chemistry highlighted the synthesis and biological evaluation of thiazolidinone derivatives that showed significant cytotoxic effects against cancer cell lines such as HCT116 and MCF7. These findings support the potential use of this compound in cancer therapy .
- Detection of Carcinogenic Compounds : Another study focused on derivatives containing benzo[d][1,3]dioxole for detecting carcinogenic heavy metals like lead. The findings suggest that these compounds can be utilized in environmental monitoring and safety assessments .
化学反应分析
Thiazolidinone Ring Formation
-
Knoevenagel Condensation : The exocyclic benzylidene group (C=C) is formed via condensation between a 4-oxo-thiazolidin-2-thione precursor and a substituted aldehyde (e.g., benzo[d] dioxole-4-carbaldehyde) .
-
Cyclization : The thiazolidinone core is synthesized by cyclizing thiourea intermediates with chloroacetyl chloride or bromoacetophenone derivatives .
Propanamide Side Chain Attachment
-
Amide Coupling : The N-(4-hydroxyphenyl)propanamide group is introduced via carbodiimide-mediated coupling between 3-(thiazolidinone-yl)propanoic acid and 4-aminophenol.
Thioxothiazolidinone Core
-
Thione-Thiol Tautomerism : The 2-thioxo group (–C=S) undergoes tautomerization to a thiol (–SH), enabling disulfide bond formation or metal coordination (e.g., with Zn²⁺ or Cu²⁺) .
-
Nucleophilic Substitution : The sulfur atom at position 2 may participate in nucleophilic attacks, such as alkylation or acylation .
Benzodioxole Moiety
-
Oxidative Degradation : The methylenedioxy group (O–CH₂–O) is susceptible to oxidative cleavage by cytochrome P450 enzymes or strong oxidants (e.g., KMnO₄), yielding catechol derivatives .
Hydroxyphenyl Propanamide
-
Acid/Base Hydrolysis : The amide bond hydrolyzes under acidic (HCl) or basic (NaOH) conditions to yield 3-(thiazolidinone-yl)propanoic acid and 4-aminophenol .
-
Electrophilic Aromatic Substitution : The para-hydroxyphenyl group undergoes sulfonation, nitration, or halogenation at the ortho position relative to the hydroxyl group .
COX-II Inhibition
Structural analogs (e.g., THZD3, ODZ5) with thiazolidinone cores show competitive inhibition of cyclooxygenase-II (COX-II) via:
-
Hydrogen Bonding : The 4-hydroxyphenyl group forms H-bonds with Tyr-385 and Ser-530 in the COX-II active site .
-
Hydrophobic Interactions : The benzodioxole moiety binds to hydrophobic pockets (e.g., Val-349, Leu-352) .
Table 1: Enzyme Inhibition Data for Structural Analogs
Compound | Target Enzyme | IC₅₀ (μM) | Mechanism |
---|---|---|---|
THZD3 | COX-II | 4.16 | Non-competitive |
ODZ5 | iNOS | 153.43* | Competitive |
NHC4 | COX-I | 54.2 | Partial competitive |
*Values derived from in vitro assays on LPS-induced RAW 264.7 cells .
Oxidation and Reduction Reactions
-
Exocyclic Double Bond (C=C) :
Photochemical Reactivity
-
UV-Induced Isomerization : The E-configuration of the benzylidene group may isomerize to Z under UV light, affecting binding affinity to enzymatic targets .
Degradation Pathways
常见问题
Basic Research Questions
Q. What are the established synthetic routes for (E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiazolidinone precursors and substituted benzaldehyde derivatives. A general protocol involves refluxing the starting materials (e.g., 4-amino-triazole derivatives) in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure and purification by recrystallization . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar equivalents), controlled reflux duration (~4–6 hours), and inert atmospheres to prevent oxidation of thiol groups. Solvent choice (e.g., ethanol vs. DMF) significantly impacts reaction kinetics and byproduct formation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the (E)-configuration of the benzodioxole-methylene group and the thioxothiazolidinone ring. Infrared (IR) spectroscopy validates the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups. High-resolution mass spectrometry (HR-MS) confirms molecular ion peaks. Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by comparing experimental results with computational simulations (DFT-based) or repeating analyses under standardized conditions (e.g., deuterated solvents, controlled temperature) .
Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction studies?
- Methodological Answer : Slow evaporation of a saturated solution in a mixed solvent system (e.g., dichloromethane/methanol 3:1 v/v) at 4°C promotes single-crystal growth. For challenging cases, vapor diffusion or seeding techniques are employed. SHELX software (e.g., SHELXL-2019) is used for structure refinement, leveraging high-resolution data (>1.0 Å) to resolve disorder in the benzodioxole moiety. Twinning issues, if present, are addressed using the TWINABS module .
Q. How can researchers validate the purity of this compound, and what thresholds are acceptable for biological assays?
- Methodological Answer : Purity is validated via HPLC with a C18 column (≥95% peak area at 254 nm) and elemental analysis (C, H, N, S within ±0.4% of theoretical values). For biological studies, ≥98% purity is recommended to avoid confounding effects from impurities. Thin-layer chromatography (TLC) with dual solvent systems (e.g., ethyl acetate/hexane and chloroform/methanol) provides supplementary purity checks .
Q. What are the key stability considerations for storing this compound, and how does structural degradation manifest experimentally?
- Methodological Answer : The compound is light- and moisture-sensitive due to the thioxothiazolidinone and phenolic -OH groups. Storage under argon in amber vials at -20°C is advised. Degradation (e.g., hydrolysis of the thioamide bond) is detected via HPLC retention time shifts or new IR peaks (~3400 cm⁻¹ for -OH formation). Accelerated stability studies (40°C/75% RH for 14 days) predict shelf-life under ambient conditions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies be applied to optimize the synthesis of this compound, particularly when scaling reactions?
- Methodological Answer : A fractional factorial DoE approach identifies critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) with 3 factors (reflux time, solvent ratio, catalyst concentration) and 20 runs optimizes yield while minimizing byproducts. Response surface models (RSM) predict optimal conditions, validated by triplicate runs. Flow chemistry systems (e.g., microreactors) enhance reproducibility during scale-up by maintaining precise temperature and mixing control .
Q. What computational tools are recommended for modeling the compound’s electronic structure to predict reactivity or biological interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the HOMO-LUMO gap to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) screens potential protein targets (e.g., COX-2, PPAR-γ) using the compound’s minimized energy conformation. MD simulations (GROMACS) assess stability in aqueous or lipid bilayer environments .
Q. How should researchers address contradictions in biological activity data across studies, such as varying IC₅₀ values in enzyme inhibition assays?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, ionic strength) or enzyme source variations. Standardize protocols using recombinant enzymes (e.g., human vs. murine isoforms) and include positive controls (e.g., rofecoxib for COX-2). Meta-analyses of dose-response curves (GraphPad Prism) with 95% confidence intervals statistically reconcile discrepancies. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity) .
Q. What advanced techniques resolve crystallographic disorder in the benzodioxole moiety during X-ray structure determination?
- Methodological Answer : High-resolution data collection (synchrotron radiation, λ = 0.7 Å) combined with SHELXL’s PART instruction partitions disordered atoms. Restraints (e.g., SIMU, DELU) refine thermal parameters without overfitting. For severe cases, omit maps (OLEX2) or twinning refinement (TWINABS) clarify electron density. Comparative analysis with analogous structures (CSD database) provides geometric restraints .
Q. What strategies mitigate byproduct formation during the synthesis of analogs with modified aryl groups?
- Methodological Answer : Substituent effects on the benzaldehyde precursor (e.g., electron-withdrawing groups) influence reaction pathways. Use protecting groups (e.g., acetyl for -OH) to prevent unwanted cyclization. LC-MS monitors intermediates in real-time, enabling rapid adjustment of reaction parameters. Green chemistry approaches (e.g., microwave-assisted synthesis) reduce side reactions by shortening reaction times .
属性
IUPAC Name |
3-[(5E)-5-(1,3-benzodioxol-4-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c23-14-6-4-13(5-7-14)21-17(24)8-9-22-19(25)16(29-20(22)28)10-12-2-1-3-15-18(12)27-11-26-15/h1-7,10,23H,8-9,11H2,(H,21,24)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASYZCSTDLWKDK-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。